3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one: This compound shares structural similarities with 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one and is used in similar research contexts.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: Another related compound with potential biological activities.
Uniqueness
This compound is unique due to its combination of a chromen-2-one core and a thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H14N4O2S with a molecular weight of approximately 290.34 g/mol. The structural features include a thiadiazole ring and a chromenone moiety , which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O₂S |
Molecular Weight | 290.34 g/mol |
IUPAC Name | This compound |
SMILES | C=CCNc1nnc(SCC(=O)NCCNC(=O)CSc2nnc(NCC=C)s2)s1 |
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that modifications at the thiadiazole ring enhance activity against various bacterial strains.
- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to 125 μg/mL .
- Antifungal Activity : The compound has also been assessed for antifungal potential against pathogens like Candida albicans and Aspergillus niger, showing moderate to good activity .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are well-documented. Research indicates that certain derivatives exhibit significant activity in animal models:
- In a study using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several compounds demonstrated over 80% inhibition at doses as low as 20 mg/kg . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups on the thiadiazole ring enhanced anticonvulsant efficacy.
Cytotoxicity and Safety Profile
The cytotoxic effects of the compound were evaluated using various cell lines. While some derivatives showed promising anticancer activity, they also exhibited varying degrees of cytotoxicity . The safety profile remains an essential consideration for further development.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among them, compounds with specific substitutions showed potent anticonvulsant and antimicrobial activities .
- Mechanism of Action : The proposed mechanism involves interaction with key enzymes or receptors in target organisms, modulating their functions and leading to therapeutic effects .
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C14H11N3O2S/c1-2-7-15-14-17-16-12(20-14)10-8-9-5-3-4-6-11(9)19-13(10)18/h2-6,8H,1,7H2,(H,15,17) |
InChI Key |
OIDMIBZRCNHEBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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